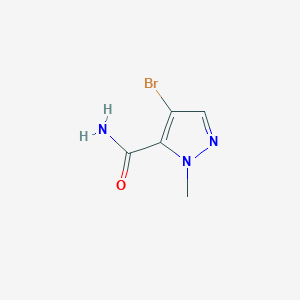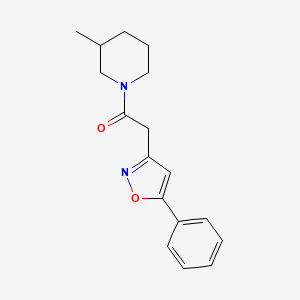
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, also known as Methylphenidate, is a central nervous system (CNS) stimulant that is commonly used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II controlled substance in the United States due to its potential for abuse and dependence. The purpose of
Applications De Recherche Scientifique
Novel Synthetic Pathways and Chemical Modifications
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, due to its complex structure, offers a significant opportunity for the development of new chemical synthesis methodologies and the exploration of its potential biological activities. The synthesis of similar compounds involves innovative approaches, showcasing the compound's role in advancing synthetic chemistry techniques. For example, the process for preparing related isoxazolylcarbamoyl derivatives reveals the compound's utility in generating anti-inflammatory agents through intricate chemical rearrangements and methylation processes (P. Matson, 1990).
Anticandidal and Antimicrobial Properties
Compounds structurally akin to 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone have been synthesized and evaluated for their biological activities. For instance, tetrazole derivatives have demonstrated potent anticandidal activity with minimal cytotoxic effects, highlighting the potential for developing new antimicrobial agents (Z. Kaplancıklı et al., 2014). Similarly, research into isoxazolopyridone derivatives has identified their role as allosteric metabotropic glutamate receptor 7 antagonists, suggesting applications in neurological disorder treatments (G. Suzuki et al., 2007).
Chemical Rearrangements and Novel Derivatives
The ability of isoxazole derivatives to undergo chemical rearrangements, forming novel compounds like 1,2,5-oxadiazoles, further exemplifies the chemical versatility and potential for generating new molecules with varied biological activities (V. Potkin et al., 2012). Such transformations underscore the importance of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone and its analogs in medicinal chemistry and drug design.
Corrosion Inhibition
Research has also explored the application of structurally similar compounds in materials science, such as the use of triazole derivatives as corrosion inhibitors. These studies demonstrate the compound's potential utility beyond pharmaceuticals, offering insights into its role in protecting materials in corrosive environments (Q. Jawad et al., 2020).
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMMUYUCXTQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
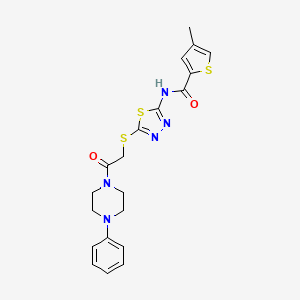
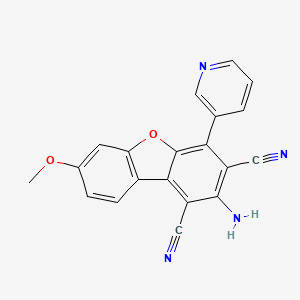
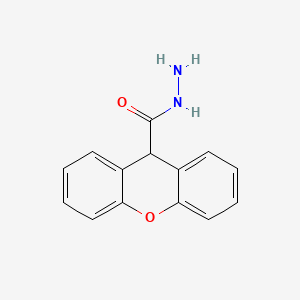

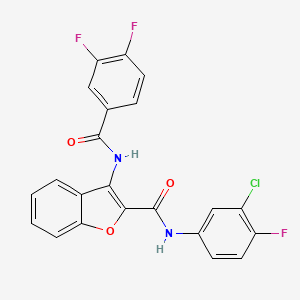
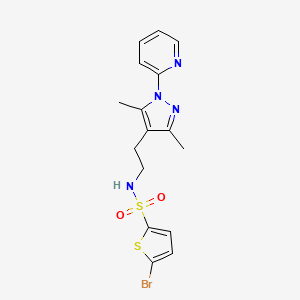
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
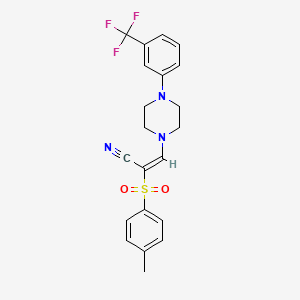
![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)
